molecular formula C10H12N4O2S B7645228 N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

Cat. No. B7645228
M. Wt: 252.30 g/mol
InChI Key: CZDHLBUVTAZFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine, also known as CPTA, is a synthetic compound that has been extensively studied for its potential as an antitumor agent. It belongs to the class of nitroimidazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antiparasitic, and anticancer properties.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. ROS are highly reactive molecules that can cause damage to cellular components, leading to cell death. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis and preventing the development of cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit a number of biochemical and physiological effects in cancer cells. It has been shown to induce DNA damage, inhibit cell proliferation, and promote apoptosis. In addition, this compound has been shown to inhibit the activity of certain enzymes that are essential for cancer cell survival, such as topoisomerase II and thioredoxin reductase.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is its potent cytotoxicity against a wide range of cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for the study of N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of this compound. Another area of interest is the investigation of the synergistic effects of this compound with other chemotherapeutic agents, with the goal of developing more effective combination therapies for the treatment of cancer. Finally, the development of this compound analogs with improved potency and selectivity is also an area of active research.

Synthesis Methods

The synthesis of N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine involves the condensation of 5-nitroimidazole-2-thiol with cyclopentanone in the presence of a base catalyst. The resulting intermediate is then treated with an amine to form the final product. The synthesis of this compound has been optimized to yield high purity and high yield, making it suitable for further research.

Scientific Research Applications

N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine has been extensively studied for its potential as an antitumor agent. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and leukemia cells. In addition, this compound has been shown to exhibit synergistic effects with other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c15-14(16)9-8(11-7-3-1-2-4-7)12-10-13(9)5-6-17-10/h5-7,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDHLBUVTAZFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(N3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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